molecular formula C7H14Si B1265609 But-1-yn-1-yltrimethylsilane CAS No. 62108-37-6

But-1-yn-1-yltrimethylsilane

Cat. No.: B1265609
CAS No.: 62108-37-6
M. Wt: 126.27 g/mol
InChI Key: QKUFWNQHBGARJY-UHFFFAOYSA-N
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Description

But-1-yn-1-yltrimethylsilane is an organosilicon compound with the molecular formula C₇H₁₄Si. It is a derivative of butyne, where one hydrogen atom is replaced by a trimethylsilyl group. This compound is commonly used in organic synthesis due to its reactivity and ability to introduce the trimethylsilyl group into various molecules.

Mechanism of Action

Pharmacokinetics

and is stored in dry conditions at 2-8°C . These properties may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of But-1-yn-1-yltrimethylsilane. For instance, the compound should be stored in dry conditions at 2-8°C to maintain its stability . Moreover, it is known that the compound is a colorless liquid , which may influence its action and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-1-yn-1-yltrimethylsilane can be synthesized through the reaction of but-1-yne with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere at low temperatures (around -78°C) to prevent side reactions. The reaction mixture is then warmed to room temperature and quenched with water to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation and other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

But-1-yn-1-yltrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

But-1-yn-1-yltrimethylsilane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

But-1-yn-1-yltrimethylsilane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

but-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFWNQHBGARJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211169
Record name 1-Butynyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-37-6
Record name 1-Butynyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butynyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-1-yn-1-yl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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